Secramine B

Catalog No.
S654205
CAS No.
M.F
C29H35BrN2O5S
M. Wt
603.6 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Secramine B

Product Name

Secramine B

IUPAC Name

[(1R,3S,12R,14E,16R)-9-bromo-8-(cyclopropylmethoxy)-14-methoxyimino-16-[(4-methoxyphenyl)methylsulfanyl]-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6,8,10(17)-trien-3-yl]methanol

Molecular Formula

C29H35BrN2O5S

Molecular Weight

603.6 g/mol

InChI

InChI=1S/C29H35BrN2O5S/c1-34-22-7-5-18(6-8-22)16-38-25-11-20(32-35-2)10-24-29(25)12-21(14-33)31-13-19-9-23(36-15-17-3-4-17)27(30)28(37-24)26(19)29/h5-9,17,21,24-25,31,33H,3-4,10-16H2,1-2H3/b32-20+/t21-,24+,25+,29+/m0/s1

InChI Key

IKGMLEFAZJXZJE-YTQGRRGHSA-N

Synonyms

secramine B

Canonical SMILES

COC1=CC=C(C=C1)CSC2CC(=NOC)CC3C24CC(NCC5=CC(=C(C(=C45)O3)Br)OCC6CC6)CO

Isomeric SMILES

COC1=CC=C(C=C1)CS[C@@H]2C/C(=N/OC)/C[C@@H]3[C@]24C[C@H](NCC5=CC(=C(C(=C45)O3)Br)OCC6CC6)CO

Secramine B is a small molecule that has garnered attention within the field of biochemical research due to its unique ability to inhibit the activity of the Rho GTPase Cdc42. This inhibition affects various cellular processes, particularly those related to membrane trafficking and cellular signaling. Secramine B is structurally related to other compounds in the secramine family, such as secramine A, and is characterized by its specific interactions with cellular membranes and proteins.

The primary chemical reaction involving secramine B is its interaction with Cdc42, which is a member of the Rho family of GTPases. Secramine B inhibits Cdc42-dependent functions by binding to RhoGDI (Rho Guanine Nucleotide Dissociation Inhibitor), which prevents Cdc42 from associating with membranes and activating downstream signaling pathways. This mechanism disrupts normal cellular processes such as protein export from the Golgi apparatus and Golgi polarization during cell migration .

In vitro studies have shown that secramine B can prevent cAMP-induced potassium conductance, suggesting that it may interact directly with ion channels such as KCNQ1/KCNE3, thereby influencing ion transport across cell membranes .

Secramine B exhibits significant biological activity as an inhibitor of Cdc42, impacting various cellular functions:

  • Inhibition of Membrane Traffic: Secramine B disrupts normal membrane trafficking processes by mimicking the effects of dominant-negative Cdc42, leading to altered protein export from the Golgi apparatus .
  • Effects on Ion Channels: It has been demonstrated that secramine B can inhibit cAMP-gated potassium channels, which are crucial for maintaining membrane potential and excitability in cells .
  • Potential Therapeutic

The synthesis of secramine B typically involves multi-step organic reactions that focus on creating the compound's unique structure. While specific details about the synthesis methods for secramine B are less documented than those for secramine A, similar synthetic strategies are often employed:

  • Starting Materials: The synthesis usually begins with readily available organic compounds that serve as precursors.
  • Reactions: Key reactions may include amination, alkylation, and coupling reactions to build the complex structure characteristic of secramines.
  • Purification: Following synthesis, purification techniques such as chromatography are employed to isolate pure secramine B from reaction mixtures.

Research on large-scale synthesis methods has focused on improving yields and minimizing steps to facilitate easier production for biological studies .

Secramine B has several notable applications in research and potentially in therapeutic settings:

  • Cell Biology Research: It serves as a tool for studying membrane trafficking and the role of Cdc42 in various cellular processes.
  • Pharmacological Research: As a small molecule inhibitor, it provides insights into drug design targeting Rho GTPases.
  • Potential Clinical

Interaction studies involving secramine B have primarily focused on its binding affinity for RhoGDI and its effects on Cdc42. These studies reveal:

  • Mechanism of Action: Secramine B inhibits Cdc42 by preventing its membrane association through RhoGDI interaction, effectively blocking its activation .
  • Ion Channel Interactions: Investigations into its effects on ion channels suggest that it may bind directly to these proteins, altering their function in response to cAMP levels .

Secramine B shares structural and functional characteristics with several other compounds within the same family or class. Here are some notable compounds for comparison:

Compound NameStructural FeaturesPrimary ActivityUnique Aspects
Secramine ASimilar core structureInhibits Cdc42Better studied for synthesis methods
EHT 186Related scaffoldInhibits Rho GTPasesDifferent mechanism of action
NSC 23766Small moleculeSelective Cdc42 inhibitorMore selective than secramines

Secramine B is unique due to its specific mechanism involving RhoGDI dependence and its dual role in affecting both membrane trafficking and ion channel activity, distinguishing it from other inhibitors that might target GTPases more broadly without these additional effects.

XLogP3

4.3

Dates

Last modified: 07-20-2023

Explore Compound Types